molecular formula C11H12ClNO3 B1450862 2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate CAS No. 1192804-63-9

2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate

Cat. No.: B1450862
CAS No.: 1192804-63-9
M. Wt: 241.67 g/mol
InChI Key: YDRDUAARRDZMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl (4-methylphenyl)aminoacetate typically involves the reaction of 2-chloroethanol with (4-methylphenyl)aminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-Chloroethyl (4-methylphenyl)aminoacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl (4-methylphenyl)aminoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve mild heating and the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted ethyl (4-methylphenyl)aminoacetates.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloroethyl (4-methylphenyl)aminoacetate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethyl (4-methylphenyl)aminoacetate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl (4-chlorophenyl)aminoacetate
  • 2-Chloroethyl (4-nitrophenyl)aminoacetate
  • 2-Chloroethyl (4-methoxyphenyl)aminoacetate

Uniqueness

2-Chloroethyl (4-methylphenyl)aminoacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloroethyl 2-(4-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-8-2-4-9(5-3-8)13-10(14)11(15)16-7-6-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRDUAARRDZMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
Reactant of Route 2
Reactant of Route 2
2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
Reactant of Route 3
Reactant of Route 3
2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
Reactant of Route 5
Reactant of Route 5
2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
Reactant of Route 6
Reactant of Route 6
2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.